Cas no 1269105-85-2 (1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride)

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-AMINE DIHYDROCHLORIDE
- 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
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- インチ: 1S/C10H10FN3.2ClH/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14;;/h1-5,7H,6,12H2;2*1H
- InChIKey: ZOCKBPKDSIOPQE-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.FC1C=CC=CC=1CN1C=C(C=N1)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 188
- トポロジー分子極性表面積: 43.8
1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-762807-0.5g |
1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine dihydrochloride |
1269105-85-2 | 95.0% | 0.5g |
$80.0 | 2025-03-22 | |
Enamine | EN300-762807-2.5g |
1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine dihydrochloride |
1269105-85-2 | 95.0% | 2.5g |
$232.0 | 2025-03-22 | |
1PlusChem | 1P00J2F7-100mg |
1-(2-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride |
1269105-85-2 | 95% | 100mg |
$104.00 | 2024-07-09 | |
1PlusChem | 1P00J2F7-10g |
1-(2-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride |
1269105-85-2 | 95% | 10g |
$1222.00 | 2023-12-25 | |
A2B Chem LLC | AI88803-50mg |
1-(2-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride |
1269105-85-2 | 95% | 50mg |
$229.00 | 2024-04-20 | |
A2B Chem LLC | AI88803-250mg |
1-(2-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride |
1269105-85-2 | 95% | 250mg |
$259.00 | 2024-04-20 | |
1PlusChem | 1P00J2F7-2.5g |
1-(2-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride |
1269105-85-2 | 95% | 2.5g |
$339.00 | 2023-12-25 | |
1PlusChem | 1P00J2F7-250mg |
1-(2-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride |
1269105-85-2 | 95% | 250mg |
$120.00 | 2024-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331584-250mg |
1-[(2-fluorophenyl)methyl]-1h-pyrazol-4-amine dihydrochloride |
1269105-85-2 | 98% | 250mg |
¥1350.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331584-2.5g |
1-[(2-fluorophenyl)methyl]-1h-pyrazol-4-amine dihydrochloride |
1269105-85-2 | 98% | 2.5g |
¥5428.00 | 2024-08-09 |
1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochlorideに関する追加情報
Professional Introduction to 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS No. 1269105-85-2)
1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, with the CAS number 1269105-85-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The fluorobenzyl moiety and the pyrazole ring are key structural elements that contribute to its pharmacological activity, making it a subject of extensive research in medicinal chemistry.
The pyrazole core is a heterocyclic aromatic compound that is widely recognized for its biological activity. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the 2-position of the benzyl group enhances the compound's metabolic stability and binding affinity to biological targets. This modification is particularly valuable in drug design, as fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
In recent years, there has been a growing interest in developing novel therapeutic agents that target specific enzymatic pathways involved in disease progression. 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride has been investigated for its potential role in modulating enzymes such as kinases and phosphodiesterases. These enzymes are crucial in various cellular processes, including signal transduction, cell proliferation, and apoptosis. By targeting these enzymes, the compound may offer a new avenue for treating conditions such as cancer, autoimmune diseases, and neurological disorders.
One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly selective manner. The combination of the pyrazole ring and the fluorobenzyl group creates a scaffold that can be fine-tuned to optimize binding interactions with proteins and enzymes. This selectivity is essential for developing drugs with minimal side effects. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against various disease-causing targets, highlighting its therapeutic potential.
The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorine atom into the benzyl group is a critical step that demands careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve this transformation efficiently. These methods not only improve the synthetic route but also enhance the overall quality of the final product.
In addition to its pharmacological applications, 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride has shown promise in preclinical studies as an intermediate in the development of more complex drug molecules. Its structural versatility allows for further modifications, enabling researchers to explore new chemical space for drug discovery. This flexibility makes it an invaluable tool in medicinal chemistry libraries, providing a foundation for designing next-generation therapeutics.
The use of computational methods has also played a significant role in understanding the behavior of this compound both in vitro and in vivo. Molecular modeling techniques have been employed to predict how 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride interacts with biological targets at the molecular level. These simulations have provided insights into its binding affinity, specificity, and potential side effects, guiding researchers in optimizing its pharmacological properties.
The compound's potential applications extend beyond traditional therapeutic areas. Researchers are exploring its use in diagnostic imaging and as a probe for understanding disease mechanisms. The ability of 1-(2-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride to bind specifically to certain biomarkers makes it an attractive candidate for developing novel diagnostic tools. These tools could aid in early detection and monitoring of diseases, improving patient outcomes.
In conclusion, 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS No. 1269105-85-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activity make it a valuable asset in drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing medical science.
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